3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
3,5-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic benzamide derivative characterized by a pyridazine core substituted with a 4-methylphenyl group at position 6 and linked via an ethoxyethyl chain to a 3,5-dimethoxybenzamide moiety.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)20-8-9-21(25-24-20)29-11-10-23-22(26)17-12-18(27-2)14-19(13-17)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZCNQQQIAOJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves multiple steps. One common synthetic route starts with the preparation of the pyridazinyl intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound . The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and similarities between the target compound and related analogs from the evidence:
Key Observations:
Core Heterocycles : The target compound’s pyridazine core is shared with I-6230, I-6232, and 957499-96-6, but differs from I-6473 (isoxazole). Pyridazine derivatives often exhibit distinct electronic properties due to their nitrogen atom positioning, influencing binding interactions .
Linker Flexibility: The ethoxyethyl linker in the target compound contrasts with the phenethylamino (I-6230, I-6232) or ethylenediamine (957499-96-6) linkers. Longer or more flexible linkers may alter pharmacokinetic profiles .
Substituent Effects: The 4-methylphenyl group on the pyridazine in the target compound may enhance lipophilicity compared to unsubstituted pyridazines (e.g., I-6230). Methoxy groups on the benzamide (target compound) vs.
Research Findings and Implications
While direct biological data for the target compound are absent in the evidence, insights can be drawn from analogs:
- Pyridazine-Based Compounds: Pyridazine derivatives are known to inhibit kinases or modulate neurotransmitter receptors. For example, I-6230 and I-6232 were studied for CNS activity, though specific targets are unspecified .
- Benzamide vs. Benzoate : The amide group in the target compound and 957499-96-6 may improve metabolic stability compared to ester-containing analogs (I-6230, I-6473), which are prone to hydrolysis .
- Role of Substituents : Methyl and methoxy groups in the target compound likely enhance membrane permeability, a critical factor for CNS-targeting drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
